molecular formula C8H10O2 B14634722 2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- CAS No. 54125-08-5

2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo-

Cat. No.: B14634722
CAS No.: 54125-08-5
M. Wt: 138.16 g/mol
InChI Key: PWHTXZHPTJWQDO-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexene, featuring a carboxaldehyde group and a methyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

54125-08-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-methyl-4-oxocyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2,4,6H,3,5H2,1H3

InChI Key

PWHTXZHPTJWQDO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1)C=O

Origin of Product

United States

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